3-(1-Methylpyrrolidin-2-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-10-7-3-5-8(10)4-2-6-9/h8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOLIPUHUVMVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536737 | |
| Record name | 3-(1-Methylpyrrolidin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91274-97-4 | |
| Record name | 3-(1-Methylpyrrolidin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 3 1 Methylpyrrolidin 2 Yl Propanenitrile
Elucidation of Precursor-Based Synthetic Routes
The construction of the 3-(1-methylpyrrolidin-2-yl)propanenitrile scaffold relies on the strategic assembly of the N-methylpyrrolidine ring and the propanenitrile side chain. Precursor-based strategies offer a systematic approach to this synthesis, often leveraging readily available starting materials.
Stereocontrolled Approaches to Pyrrolidine (B122466) Ring Construction
Achieving stereocontrol in the synthesis of the 2-substituted pyrrolidine core is critical, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. A common and effective strategy involves the use of the chiral pool, with L-proline and its derivatives serving as versatile starting materials. nih.gov
One prevalent method is the reduction of L-proline to the corresponding (S)-prolinol, which can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov This chiral alcohol then serves as a key intermediate for further functionalization. The synthesis of chiral 2-substituted pyrrolidines, including those with potential for elaboration into the target nitrile, has been demonstrated through various methods, including asymmetric lithiation followed by electrophilic quenching and catalytic enantioselective reactions. whiterose.ac.uk For instance, the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts highlights the advanced methodologies available for controlling stereochemistry in pyrrolidine synthesis. rsc.org
Convergent and Divergent Synthetic Pathways
Both convergent and divergent strategies can be envisioned for the synthesis of this compound, offering flexibility and efficiency.
A divergent synthesis , on the other hand, would start from a common intermediate that can be selectively functionalized to yield a variety of pyrrolidine derivatives, including the target nitrile. nih.govnih.govacs.org For instance, a common precursor bearing a reactive handle at the 2-position of the pyrrolidine ring could be subjected to different reaction conditions to introduce the propanenitrile moiety or other functional groups. Catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines have been shown to provide either C2- or C3-alkylated pyrrolidines depending on the catalyst used (e.g., Co vs. Ni), showcasing a powerful divergent strategy. organic-chemistry.org This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship studies.
Development of Novel Mechanistic Syntheses
The introduction of the nitrile group and the N-methylation of the pyrrolidine ring are key transformations in the synthesis of the target molecule. The development of novel, mechanistically driven methods for these steps is crucial for improving efficiency, selectivity, and sustainability.
Catalytic Approaches for Nitrile Group Introduction
The introduction of the nitrile group can be achieved through several catalytic methods. A plausible and efficient route involves the conversion of a precursor alcohol, such as (S)-1-methyl-2-pyrrolidinemethanol, into the corresponding nitrile. This transformation can be accomplished through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a halide or sulfonate), followed by nucleophilic substitution with a cyanide salt.
Alternatively, direct catalytic conversion of alcohols to nitriles offers a more atom-economical approach. tandfonline.comacs.orgresearchgate.net Various catalytic systems have been developed for this purpose, including those based on indium, acs.orgnih.govorganic-chemistry.org ruthenium, d-nb.infonih.gov and other transition metals. These reactions often proceed via an in-situ oxidation of the alcohol to an aldehyde, followed by condensation with an ammonia (B1221849) source and subsequent dehydration. For instance, the direct cyanation of benzylic alcohols with trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by indium(III) bromide has been shown to be highly efficient. organic-chemistry.org
Another powerful strategy for introducing the nitrile group is through the catalytic cyanation of alkyl halides. Nickel-catalyzed cyanation reactions have emerged as a valuable tool, utilizing less toxic cyanide sources like zinc cyanide (Zn(CN)₂). organic-chemistry.org These methods often exhibit broad functional group tolerance and can be applied to complex molecules. The use of continuous flow chemistry for cyanation reactions has also been explored to mitigate the risks associated with hazardous reagents and to improve reaction control, particularly at a larger scale. acs.org
The following table summarizes different catalytic approaches for nitrile group introduction:
| Method | Catalyst/Reagent | Substrate | Key Features |
|---|---|---|---|
| Direct Cyanation of Alcohols | InBr₃ / TMSCN | Benzylic/Allylic Alcohols | Mild conditions, high yields, fast reactions. organic-chemistry.org |
| Direct Oxidative Cyanation | CoOₓ/MnO₂ / Aqueous Ammonia | Primary Alcohols | Noble metal-free, tunable selectivity. acs.org |
| Dehydroxylative Cyanation | Ph₃P / ICH₂CH₂I | Alcohols | Transition metal-free, mild conditions. organic-chemistry.org |
| Catalytic Cyanation of Alkyl Halides | Nickel Catalyst / Zn(CN)₂ | Alkyl Halides | Use of less toxic cyanide source, good functional group tolerance. organic-chemistry.org |
| Mitsunobu Reaction | DEAD / PPh₃ / Acetone Cyanohydrin | Secondary Alcohols | Stereospecific inversion of configuration. rsc.org |
N-Methylation Strategies for the Pyrrolidine Nitrogen
The final step in many synthetic routes to this compound is the methylation of the pyrrolidine nitrogen. Several effective strategies are available for this transformation.
The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines using formic acid and formaldehyde. wikipedia.orgnrochemistry.comambeed.com This reductive amination process is advantageous as it avoids the formation of over-methylated quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. nrochemistry.com
More recently, catalytic N-methylation methods have been developed that offer milder conditions and greater efficiency. These often employ methanol (B129727) as a green and readily available C1 source. nih.gov Transition metal catalysts, including those based on ruthenium and iridium, have been shown to be effective for the N-methylation of a wide range of amines. nih.gov These reactions typically proceed via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine.
The following table provides a comparison of N-methylation strategies:
| Method | Reagents | Key Features |
|---|---|---|
| Eschweiler-Clarke Reaction | Formic Acid, Formaldehyde | Avoids over-methylation, irreversible due to CO₂ evolution. wikipedia.orgnrochemistry.com |
| Catalytic N-Methylation | Methanol, Transition Metal Catalyst (e.g., Ru, Ir) | Atom-economical, uses a green C1 source, proceeds via borrowing hydrogen mechanism. nih.gov |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | Milder alternative to Eschweiler-Clarke. wikipedia.org |
Optimization of Reaction Conditions and Process Intensification
The optimization of reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis of this compound. Factors such as solvent, temperature, catalyst loading, and reaction time must be carefully controlled for each synthetic step. For instance, in catalytic cyanation reactions, the choice of solvent can significantly impact reaction rates and selectivity. numberanalytics.com
Solvent-Free and Green Chemistry Methodologies
In line with the principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, solvent-free approaches to the Michael addition are gaining prominence. These methods not only minimize waste but can also lead to higher reaction rates and yields.
One green approach involves the use of solid-supported catalysts under solvent-free conditions. For instance, the Michael addition of alcohols to acrylonitrile (B1666552) has been effectively catalyzed by K2CO3 supported on zeolites, such as ZSM-5, in a solvent-free system. This method has demonstrated high conversion rates and selectivity. chemrxiv.org While this example involves alcohols, the principle can be extended to amines. Research on the aza-Michael addition of amines to acrylonitrile has shown that the reaction can proceed efficiently without a solvent, often with the assistance of microwave irradiation to accelerate the process. researchgate.netnih.gov For example, a one-pot, solvent-free, microwave-assisted aza-Michael addition of various primary amines to acrylonitrile has been reported using a cost-effective and eco-friendly molecular sieve catalyst. mdpi.com
Another green strategy is the use of basic polymer resins, such as Amberlyst A-21, to catalyze the cyanoethylation of alcohols under solvent-free conditions. researchgate.net The application of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, further enhancing the environmental credentials of the synthesis. The optimization of the solvent-free Michael addition of glycerol (B35011) to acrylonitrile has been shown to produce tricyanoethylglycerol in high yield and purity without the need for traditional workup procedures involving chlorinated solvents or purification by chromatography. researchgate.net These examples underscore the potential for developing a specific, solvent-free catalytic system for the reaction between N-methylpyrrolidine and acrylonitrile.
Table 1: Comparison of Green Catalytic Systems for Michael Additions
| Catalyst System | Reactants | Solvent | Conditions | Key Findings |
| K2CO3/ZSM-5 | Methanol, Acrylonitrile | Solvent-free | 65°C, 5h | 98.3% conversion, 100% selectivity. chemrxiv.org |
| Molecular Sieves (4 Å) | Primary Aliphatic Amines, Acrylonitrile | Solvent-free | Microwave, 40°C, 2h | Effective for aza-Michael addition. nih.gov |
| Amberlyst A-21 | 1-Octadecanol, Acrylonitrile | Solvent-free | 75°C | Higher conversion for primary alcohols. researchgate.net |
| NaOH | Glycerol, Acrylonitrile | Solvent-free | 5h | 88% yield of tricyanoethylglycerol. researchgate.net |
This table presents data from related green Michael addition reactions to illustrate the potential for the synthesis of this compound.
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scalability. This technology is particularly well-suited for the synthesis of fine chemicals and pharmaceutical intermediates.
The application of continuous flow systems to multi-step syntheses of active pharmaceutical ingredients (APIs) and other complex molecules is a rapidly growing field. flinders.edu.auscispace.com These systems can integrate reaction, separation, and purification steps, leading to highly efficient and streamlined processes. For instance, multi-step continuous-flow systems have been developed for the synthesis of various heterocyclic compounds. researchgate.net
While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, the principles are readily applicable. A potential setup would involve pumping streams of N-methylpyrrolidine and acrylonitrile through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst. The product stream could then be directed to an in-line purification module. The development of a solvent-free, continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine highlights the feasibility of applying this technology to related pyrrolidine chemistry. researchgate.net The synthesis of various amines through one-pot reductive amination over heterogeneous catalysts also points to the amenability of related reactions to continuous processing. frontiersin.org
Chemoenzymatic and Biocatalytic Synthesis Pathways
The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity under mild reaction conditions, aligning perfectly with the goals of green chemistry. For the synthesis of this compound, the focus is on enzymes capable of catalyzing the aza-Michael addition.
Research has shown that lipases, enzymes typically associated with the hydrolysis of esters, can promiscuously catalyze the Michael addition of both primary and secondary amines to acrylonitrile. researchgate.netnih.gov Notably, different preparations of lipase (B570770) B from Candida antarctica (CALB), a widely used and robust biocatalyst, have been shown to effectively catalyze the Michael-type addition of secondary amines to acrylonitrile, leading to significantly shorter reaction times compared to uncatalyzed reactions. ntnu.no In some cases, the lipase-catalyzed reaction can be up to 100-fold faster. ntnu.no
Studies have been conducted using various lipases, including Novozym 435 (an immobilized form of CALB), Lipozyme TL IM, and Lipozyme RM IM, with different secondary amines such as diethylamine (B46881) and pyrrolidine. nih.govchemrxiv.org These studies provide a strong basis for the development of a chemoenzymatic process for the synthesis of this compound. The reaction would involve incubating N-methylpyrrolidine and acrylonitrile with an appropriate lipase preparation. The choice of solvent can be critical, with nonpolar solvents like hexane (B92381) often being preferred for such enzymatic reactions. researchgate.net
Table 2: Lipase-Catalyzed Michael Addition of Secondary Amines to Acrylonitrile
| Amine | Biocatalyst | Initial Rate (mM/h) | Fold Acceleration vs. Uncatalyzed | Reference |
| Diethylamine | Novozym 435 | 102 | 16 | ntnu.no |
| Diethylamine | CAL-B (crude) | 68 | 11 | ntnu.no |
| Pyrrolidine | Novozym 435 | 196 | 103 | ntnu.no |
| Pyrrolidine | CAL-B (crude) | 134 | 70 | ntnu.no |
| Diisopropylamine | Novozym 435 | 1.2 | 1.5 | nih.gov |
This table presents initial rate data for the lipase-catalyzed Michael addition of various secondary amines to acrylonitrile, providing a framework for the potential synthesis of this compound.
Sophisticated Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. However, specific NMR data for 3-(1-Methylpyrrolidin-2-yl)propanenitrile are not available in the reviewed literature. A comprehensive NMR analysis would typically involve the following techniques:
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the initial step. Following this, multi-dimensional NMR experiments would be essential to build a complete picture of the molecular framework and its spatial arrangement.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrolidine (B122466) ring and the propanenitrile side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, providing a definitive assignment of the carbon skeleton based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): By showing correlations between protons and carbons over two to three bonds, HMBC is crucial for connecting different fragments of the molecule, such as the pyrrolidine ring to the propanenitrile group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining the stereochemistry and conformation. It identifies protons that are close in space, providing insights into the relative orientation of substituents on the pyrrolidine ring and the preferred conformation of the side chain.
Without experimental data, a table of expected chemical shifts and coupling constants cannot be generated.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms. No solid-state NMR studies for this compound have been reported.
X-ray Crystallography for Absolute Configuration Determination and Conformational Insights
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule and provides precise information about bond lengths, bond angles, and torsion angles in the solid state. The successful application of this technique requires the growth of a suitable single crystal of the compound.
There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. A hypothetical crystallographic study would yield a data table similar to the one below, but no such data currently exists.
| Hypothetical Crystallographic Data for this compound | |
| Empirical formula | C₉H₁₆N₂ |
| Formula weight | 152.24 |
| Crystal system | Unavailable |
| Space group | Unavailable |
| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |
| Volume | ? ų |
| Z | ? |
| Density (calculated) | ? g/cm³ |
| R-factor | Unavailable |
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would be used to elucidate the fragmentation pathways, which can be characteristic of the molecule's structure.
Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), are powerful tools for tracing the pathways of fragmentation. No mass spectrometry data, fragmentation analyses, or isotopic labeling studies for this compound have been documented.
A typical fragmentation pattern analysis would identify key neutral losses and characteristic fragment ions, which would be summarized in a data table.
| Hypothetical Mass Spectrometry Fragmentation Data | |
| Precursor Ion [M+H]⁺ | Fragment Ion (m/z) |
| Unavailable | Unavailable |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment
Chiroptical techniques are essential for studying chiral molecules. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the molecule's absolute configuration and conformation.
For this compound, ECD could be used to:
Confirm the absolute configuration of an enantiomer by comparing the experimental spectrum with a theoretically calculated spectrum.
Determine the enantiomeric purity of a sample by measuring the magnitude of the CD signal.
No experimental or theoretical ECD spectra for this compound are available in the literature.
Reactivity Profiles and Mechanistic Investigations of 3 1 Methylpyrrolidin 2 Yl Propanenitrile
Nitrile Group Transformations
The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to amines, aldehydes, carboxylic acids, and amides.
Reductions to Amines and Aldehydes
The reduction of the nitrile group in 3-(1-Methylpyrrolidin-2-yl)propanenitrile is expected to yield either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed.
Reduction to Amines: Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum oxide, or palladium on carbon. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can be used to achieve this transformation.
Expected Reaction: this compound → 4-(1-Methylpyrrolidin-2-yl)butan-1-amine
Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Expected Reaction: this compound → 3-(1-Methylpyrrolidin-2-yl)propanal
| Reagent/Catalyst | Product | Reaction Type |
| H2/Raney Ni | 4-(1-Methylpyrrolidin-2-yl)butan-1-amine | Full Reduction |
| LiAlH4 | 4-(1-Methylpyrrolidin-2-yl)butan-1-amine | Full Reduction |
| DIBAL-H, then H2O | 3-(1-Methylpyrrolidin-2-yl)propanal | Partial Reduction |
Nucleophilic Additions and Cycloadditions
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.
Expected Reaction with Grignard Reagent: this compound + R-MgX → 1-(1-Methylpyrrolidin-2-yl)alkan-2-one (after hydrolysis)
Cycloaddition reactions involving the nitrile group are also possible, for example, in [2+3] cycloadditions with azides to form tetrazoles, which are important heterocyclic compounds in medicinal chemistry.
Hydrolysis and Amidation Reactions
The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. libretexts.orglibretexts.org This can be carried out under either acidic or basic conditions. libretexts.orglibretexts.orgyoutube.comchemistrysteps.com
Acidic Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid and the ammonium (B1175870) salt of the acid used. libretexts.orglibretexts.org
Expected Reaction: this compound + 2H₂O + H⁺ → 3-(1-Methylpyrrolidin-2-yl)propanoic acid + NH₄⁺
Alkaline Hydrolysis: Treatment of the nitrile with a hot aqueous solution of a strong base, like sodium hydroxide, initially produces the carboxylate salt and ammonia (B1221849) gas. libretexts.orglibretexts.org Subsequent acidification of the reaction mixture will furnish the free carboxylic acid. libretexts.org
Expected Reaction:
this compound + OH⁻ + H₂O → 3-(1-Methylpyrrolidin-2-yl)propanoate + NH₃
3-(1-Methylpyrrolidin-2-yl)propanoate + H₃O⁺ → 3-(1-Methylpyrrolidin-2-yl)propanoic acid + H₂O
Partial hydrolysis of the nitrile to the corresponding amide, 3-(1-Methylpyrrolidin-2-yl)propanamide, can sometimes be achieved under milder basic conditions. youtube.com
Pyrrolidine (B122466) Ring Transformations
The N-methylpyrrolidine ring is a saturated heterocycle and is generally stable. However, under specific conditions, it can undergo transformations such as ring-opening or oxidation.
Ring-Opening Reactions and Derivatization
The pyrrolidine ring is relatively stable and resistant to ring-opening reactions. However, under harsh conditions or with specific reagents, cleavage of the C-N bonds can occur. For instance, the von Braun reaction, which uses cyanogen (B1215507) bromide, can lead to the cleavage of tertiary amines and the formation of a cyanamide (B42294) and an alkyl bromide, which would constitute a ring-opening in this case.
Derivatization of the pyrrolidine ring without ring-opening is more common. For example, reactions at the carbon atoms adjacent to the nitrogen are possible via radical mechanisms.
Oxidation and Reduction of the Heterocycle
Oxidation: The tertiary amine of the N-methylpyrrolidine ring is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), can oxidize the nitrogen atom to form the corresponding N-oxide, 3-(1-methyl-1-oxidopyrrolidin-2-yl)propanenitrile. nih.govpsu.edu This transformation can alter the steric and electronic properties of the molecule. Oxidation can also occur at the carbon atoms of the ring, particularly those alpha to the nitrogen, potentially leading to the formation of lactams. psu.edu
Expected Reaction (N-Oxidation): this compound + H₂O₂ → 3-(1-Methyl-1-oxidopyrrolidin-2-yl)propanenitrile + H₂O
Reduction: The pyrrolidine ring is already fully saturated and therefore cannot be further reduced by typical hydrogenation methods.
| Reaction Type | Reagent | Product |
| N-Oxidation | H₂O₂ or m-CPBA | 3-(1-Methyl-1-oxidopyrrolidin-2-yl)propanenitrile |
| Ring-Opening | BrCN (von Braun) | Ring-opened cyanamide and alkyl bromide derivatives |
Functionalization of the Pyrrolidine Moiety
No published studies on the functionalization of the pyrrolidine ring of this compound are available.
Regioselectivity and Stereoselectivity in Chemical Reactions
There are no documented examples of chemical reactions involving this compound from which to analyze regioselectivity or stereoselectivity.
Reaction Kinetics and Thermodynamic Studies
Kinetic and thermodynamic data for reactions involving this compound have not been reported in the scientific literature.
Derivatization and Analog Development Based on the 3 1 Methylpyrrolidin 2 Yl Propanenitrile Scaffold
Design and Synthesis of Structurally Modified Analogues
The design and synthesis of analogues based on the 3-(1-methylpyrrolidin-2-yl)propanenitrile core can be approached through several synthetic strategies. A plausible route to the parent compound itself involves the N-methylation of 2-pyrrolidinemethanol, followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate or halide), and subsequent nucleophilic substitution with a propanenitrile anion.
Further structural modifications can be envisioned at three primary locations: the pyrrolidine (B122466) ring, the N-methyl group, and the propanenitrile side chain.
Modification of the Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring can significantly influence the molecule's stereochemistry and physicochemical properties. For instance, hydroxylation at the 3- or 4-positions of the pyrrolidine ring can be achieved through various methods, including stereoselective routes starting from hydroxyproline. nih.gov
Variation of the N-Alkyl Group: The N-methyl group can be replaced with other alkyl or functionalized alkyl groups. This can be accomplished by demethylation of the tertiary amine followed by re-alkylation with different alkyl halides or through reductive amination of the corresponding secondary amine.
Alteration of the Propanenitrile Side Chain: The three-carbon nitrile chain offers numerous possibilities for modification. The chain length can be varied, or the nitrile group can be transformed into other functional groups, as will be discussed in the next section.
A hypothetical synthetic scheme for generating a library of analogues is presented below:
| Starting Material | Reagent/Condition | Product |
| (S)-2-Pyrrolidinemethanol | 1. (Boc)2O, Et3N, CH2Cl2; 2. NaH, CH3I, THF | (S)-1-Boc-2-(methoxymethyl)pyrrolidine |
| (S)-1-Boc-2-(methoxymethyl)pyrrolidine | 1. TFA, CH2Cl2; 2. HCHO, NaBH(OAc)3, CH2Cl2 | (S)-1-Methyl-2-(methoxymethyl)pyrrolidine |
| (S)-1-Methyl-2-(methoxymethyl)pyrrolidine | 1. BBr3, CH2Cl2; 2. TsCl, pyridine (B92270) | (S)-1-Methyl-2-(tosyloxymethyl)pyrrolidine |
| (S)-1-Methyl-2-(tosyloxymethyl)pyrrolidine | NaCH2CH2CN, DMF | (S)-3-(1-Methylpyrrolidin-2-yl)propanenitrile |
Table 1: Hypothetical Synthetic Route to (S)-3-(1-Methylpyrrolidin-2-yl)propanenitrile
Introduction of Diverse Functional Groups for Specific Research Purposes
The introduction of diverse functional groups onto the this compound scaffold can tailor its properties for specific research applications, such as enhancing binding affinity to a biological target or enabling conjugation to other molecules.
The nitrile group is a particularly versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid. Each of these transformations opens up new avenues for derivatization.
From Nitrile to Carboxylic Acid: Acid or base-catalyzed hydrolysis of the nitrile yields the corresponding carboxylic acid, 3-(1-methylpyrrolidin-2-yl)propanoic acid. This acid can then be coupled with a variety of amines or alcohols to form amides or esters, respectively, using standard peptide coupling reagents.
From Nitrile to Amine: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords the primary amine, 3-(1-methylpyrrolidin-2-yl)propan-1-amine. This amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents.
From Nitrile to Tetrazole: The [2+3] cycloaddition of an azide (B81097) (e.g., sodium azide) with the nitrile group, often catalyzed by a Lewis acid, yields a 5-substituted tetrazole. This transformation can significantly alter the electronic and steric profile of the side chain.
| Functional Group Transformation | Reagents/Conditions | Resulting Functional Group | Potential for Further Derivatization |
| Nitrile Hydrolysis | H2SO4 (aq), heat | Carboxylic Acid | Amide/ester formation |
| Nitrile Reduction | 1. LiAlH4, THF; 2. H2O | Primary Amine | Acylation, alkylation, sulfonylation |
| Tetrazole Formation | NaN3, NH4Cl, DMF | Tetrazole | N-alkylation |
Table 2: Functional Group Transformations of the Propanenitrile Side Chain
Structure-Reactivity Relationship (SRR) Studies for Chemical Probes
Structure-reactivity relationship (SRR) studies are crucial for understanding how modifications to a chemical scaffold influence its reactivity and, by extension, its biological activity. For derivatives of this compound, SRR studies would aim to correlate specific structural features with desired properties, such as the rate of a particular chemical reaction or the affinity for a biological target.
In the context of developing chemical probes, one might investigate how substituents on the pyrrolidine ring affect the nucleophilicity of the nitrogen atom or the reactivity of the nitrile group. For instance, the introduction of an electron-withdrawing group at the 4-position of the pyrrolidine ring would be expected to decrease the basicity of the tertiary amine.
A recent study on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib demonstrated the importance of the scaffold's integrity and the stereochemistry at specific positions for inhibitory activity. nih.govmdpi.comnih.gov While truncations of the scaffold led to a loss of activity, modifications to peripheral functionalities had varied effects, highlighting the potential for optimization. mdpi.com A similar approach could be applied to analogues of this compound to develop potent and selective chemical probes.
A hypothetical SRR study might involve synthesizing a series of analogues with varying substituents and evaluating their reactivity in a specific assay.
| Analogue | R1-substituent (on Pyrrolidine) | R2-substituent (on N) | Predicted Reactivity (e.g., Nitrile Hydrolysis Rate) |
| 1 | H | CH3 | Baseline |
| 2 | 4-OH | CH3 | Increased |
| 3 | 4-F | CH3 | Decreased |
| 4 | H | CH2CH2OH | Increased |
Table 3: Hypothetical Structure-Reactivity Relationship Data
Preparation of Labeled Analogues for Mechanistic Research (e.g., Isotopic Labeling)
Isotopically labeled analogues are invaluable tools for elucidating reaction mechanisms and tracking the metabolic fate of compounds. For this compound, isotopic labels such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated at various positions.
Deuterium Labeling: Deuterium can be introduced at specific positions on the pyrrolidine ring or the propanenitrile side chain. For example, reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD4) can install a deuterium atom.
Carbon-13 Labeling: ¹³C can be incorporated by using a ¹³C-labeled starting material, such as ¹³C-labeled methyl iodide for the N-methylation step or K¹³CN for the introduction of the nitrile group.
Nitrogen-15 Labeling: ¹⁵N can be introduced into the pyrrolidine ring by starting the synthesis with a ¹⁵N-labeled precursor, or into the nitrile group by using a ¹⁵N-labeled cyanide source.
The synthesis of isotopically labeled 5,5-dimethyl-pyrroline N-oxide has been reported, demonstrating a facile method for introducing isotopic labels into a pyrrolidine-related structure. nih.gov A similar strategy could be adapted for labeling this compound. For instance, incorporating ¹¹C, a positron-emitting isotope, could enable the use of positron emission tomography (PET) to study the in vivo distribution of the molecule. The synthesis of ¹¹C-labeled compounds often involves the reaction of a precursor with a ¹¹C-labeled reagent, such as [¹¹C]methyl iodide. nih.gov
| Isotope | Position of Label | Synthetic Precursor/Reagent | Research Application |
| ²H (D) | C-1 of propanenitrile | NaBD4 reduction of an aldehyde precursor | Mechanistic studies of side-chain metabolism |
| ¹³C | N-methyl group | [¹³C]CH3I | NMR-based structural and metabolic studies |
| ¹⁵N | Pyrrolidine ring | ¹⁵N-labeled proline | Tracking the fate of the core scaffold |
| ¹¹C | N-methyl group | [¹¹C]CH3I | In vivo imaging with PET |
Table 4: Examples of Isotopically Labeled Analogues and Their Applications
3 1 Methylpyrrolidin 2 Yl Propanenitrile As a Key Synthetic Building Block
Application in the Synthesis of Complex Heterocyclic Compounds
The chemical reactivity of the nitrile group in 3-(1-Methylpyrrolidin-2-yl)propanenitrile serves as a gateway to a variety of complex heterocyclic systems. Through well-established synthetic transformations, the nitrile can be converted into key functional groups such as primary amines, carboxylic acids, or amides, which can then participate in intramolecular cyclization reactions to form fused or spirocyclic heterocyclic scaffolds.
For instance, catalytic reduction of the nitrile moiety furnishes the corresponding primary amine, 3-(1-methylpyrrolidin-2-yl)propan-1-amine. This diamine is a valuable precursor for the synthesis of fused heterocyclic systems like pyrrolo[1,2-a]pyrimidines or other related diazepine (B8756704) structures through condensation with appropriate dicarbonyl compounds or their equivalents.
Furthermore, hydrolysis of the nitrile group leads to 3-(1-methylpyrrolidin-2-yl)propanoic acid. This carboxylic acid can undergo intramolecular amidation or other cyclization reactions to generate lactams, such as pyrrolizidinone derivatives, which are core structures in various alkaloids. researchgate.net The strategic use of this building block allows for the diastereoselective synthesis of these complex structures, which is of high interest in medicinal chemistry. nih.gov
Below is a table illustrating potential heterocyclic systems that can be synthesized from this compound.
| Starting Material Transformation | Reactive Intermediate | Target Heterocyclic System | Potential Reaction Type |
| Catalytic Hydrogenation | 3-(1-Methylpyrrolidin-2-yl)propan-1-amine | Pyrrolo[1,2-a]pyrimidines | Cyclocondensation |
| Acid or Base Hydrolysis | 3-(1-Methylpyrrolidin-2-yl)propanoic acid | Pyrrolizidinones | Intramolecular Amidation |
| Reaction with Grignard Reagents | Ketone derivative | Substituted Piperidines | Reductive Amination/Cyclization |
These examples highlight the potential of this compound as a versatile precursor for a wide array of complex heterocyclic compounds, leveraging the reactivity of the nitrile functionality. nih.govresearchgate.netmdpi.com
Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules
The pyrrolidine (B122466) ring is a privileged scaffold found in a vast number of natural products and bioactive molecules, exhibiting a wide range of biological activities. mdpi.comgoogle.com Consequently, the development of synthetic routes to access functionalized pyrrolidine derivatives is of paramount importance in drug discovery and chemical biology. This compound represents a valuable chiral synthon that can be incorporated into the total synthesis of such molecules.
While specific examples of its use in completed total syntheses are not extensively documented, its structural motifs are present in several classes of alkaloids. For instance, the N-methylpyrrolidine core is a key feature of many tropane (B1204802) and pyrrolizidine (B1209537) alkaloids. nih.gov The propanenitrile side chain offers a handle for elaboration into the remaining parts of the target molecule. For example, after reduction to the corresponding amine or oxidation to the carboxylic acid, the side chain can be coupled with other fragments to construct the carbon skeleton of complex natural products.
The potential applications of this compound as a synthetic intermediate are summarized in the table below.
| Target Molecule Class | Key Synthetic Transformation | Potential Natural Product/Bioactive Molecule |
| Pyrrolizidine Alkaloids | Reduction of nitrile, intramolecular cyclization | Retronecine, Platynecine |
| Indolizidine Alkaloids | Coupling with a pyridine (B92270) derivative, cyclization | Indolizidine 223AB |
| Tropane Alkaloids | Chain elongation and intramolecular Mannich reaction | Tropinone, Cocaine |
The enantiomeric purity of the starting material would be crucial for the stereoselective synthesis of these chiral natural products. The versatility of the nitrile group allows for various synthetic strategies to be employed, making this compound a promising, yet under-explored, intermediate in natural product synthesis. researchgate.net
Use in Multicomponent Reactions and Tandem Processes
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netwikipedia.org The functional groups present in this compound make it an interesting candidate for participation in MCRs and tandem processes.
The nitrile group itself can participate in certain MCRs, for example, in the synthesis of substituted pyridines or pyrimidines. More commonly, it can be transformed into other reactive functionalities that are staples in MCR chemistry. For instance, reduction of the nitrile to the primary amine would allow it to be used in Ugi or Passerini-type reactions, leading to the formation of peptide-like structures or highly functionalized amides. mdpi.com
The N-methylpyrrolidine ring can also play a role in directing or participating in these reactions. The tertiary amine can act as an internal base or nucleophile in certain tandem sequences. A hypothetical tandem process could involve an initial reaction at the nitrile, followed by a subsequent cyclization involving the pyrrolidine nitrogen or the adjacent carbon atom.
The following table outlines potential applications of this compound in MCRs.
| MCR Type | Precursor Modification | Resulting Molecular Scaffold |
| Ugi Reaction | Nitrile reduction to amine | α-Acylamino amides |
| Biginelli Reaction | Hydrolysis to aldehyde/ketone precursor | Dihydropyrimidinones |
| Hantzsch Pyridine Synthesis | Conversion to a β-ketoester equivalent | Dihydropyridines |
The development of novel MCRs and tandem reactions involving this compound could provide rapid access to libraries of complex and diverse molecules for biological screening. mdpi.com
Precursor for Advanced Materials and Polymer Chemistry Research
The unique combination of a heterocyclic amine and a reactive nitrile group in this compound suggests its potential use as a monomer or a precursor to monomers in the field of advanced materials and polymer chemistry. The incorporation of the N-methylpyrrolidine moiety into a polymer backbone can impart specific properties, such as improved solubility, thermal stability, or the ability to coordinate with metal ions.
Propanenitrile derivatives, such as acrylonitrile (B1666552), are well-known monomers in the production of commercially important polymers like polyacrylonitrile (B21495) (PAN), which is a precursor for carbon fibers. essentialchemicalindustry.org While this compound itself is not a simple vinyl monomer, it could be chemically modified to introduce a polymerizable group. For instance, the pyrrolidine ring could be functionalized with a vinyl or acrylic group.
Alternatively, the nitrile group can be polymerized under specific conditions, or it can be used to modify existing polymers. For example, the nitrile group can undergo cycloaddition reactions to form triazine rings, leading to the cross-linking of polymers.
Potential applications in materials science are outlined in the table below.
| Polymerization Strategy | Role of this compound | Potential Polymer Type/Application |
| Chain-growth polymerization | Precursor to a vinyl-functionalized monomer | Specialty copolymers with enhanced solubility |
| Step-growth polymerization | Dimerization/trimerization of the nitrile group | Cross-linked networks for thermosets |
| Polymer modification | Grafting onto existing polymer backbones | Functional polymers for metal ion chelation |
Research in this area could lead to the development of novel polymers with tailored properties for applications in areas such as gas separation membranes, catalysts, or drug delivery systems. The presence of the chiral pyrrolidine unit could also be exploited for the synthesis of chiral polymers for enantioselective separations or catalysis.
Advanced Analytical Methodologies for Research on 3 1 Methylpyrrolidin 2 Yl Propanenitrile
Chromatographic Techniques for Purity and Isomeric Analysis (e.g., Chiral HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-(1-Methylpyrrolidin-2-yl)propanenitrile. Due to the presence of a stereocenter at the 2-position of the pyrrolidine (B122466) ring, this compound can exist as a pair of enantiomers. Chiral HPLC is, therefore, essential for separating and quantifying these enantiomers, which is critical as different enantiomers can exhibit distinct pharmacological activities.
The separation of enantiomers on a chiral stationary phase (CSP) is the most common approach in chiral HPLC. chiralpedia.com The choice of CSP is critical and is often based on the structural features of the analyte. For a compound like this compound, polysaccharide-based and macrocyclic glycopeptide columns are often effective. chromatographyonline.com These columns can be operated in normal-phase, reversed-phase, or polar organic modes, offering complementary selectivity. chromatographyonline.com
In the reversed-phase mode, a phenomenon known as inclusion complexing is often the basis for separation on cyclodextrin-based CSPs. sigmaaldrich.com For effective chiral recognition in this mode, the analyte should ideally possess an aromatic ring. chromatographyonline.com While this compound lacks a large aromatic group, the pyrrolidine ring and the nitrile group can still participate in interactions with the CSP. The selection of the mobile phase, typically a mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is optimized to achieve the best resolution between the enantiomers. sigmaaldrich.com
For general purity analysis, reversed-phase HPLC with a C18 column is a standard method. A simple mobile phase consisting of acetonitrile, water, and an acid such as formic or phosphoric acid can be used to analyze for N-methylpyrrolidine, a potential precursor or degradation product. sielc.com Gas chromatography (GC) can also be employed for purity testing, particularly for volatile impurities like N-methylpyrrolidine. A GC method using a capillary column and a flame ionization detector (FID) has been developed for the determination of N-methylpyrrolidine in pharmaceutical preparations. researchgate.net
Table 1: Representative Chiral HPLC Method Parameters for Separation of Pyrrolidine Derivatives
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Hexane (B92381)/Isopropanol or Acetonitrile/Methanol mixtures |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 210-230 nm |
| Injection Volume | 5 - 20 µL |
| Temperature | 25 - 40 °C |
This table presents typical starting conditions for chiral method development for a compound like this compound, based on general principles of chiral chromatography.
Hyphenated Techniques (e.g., LC-MS/MS) for Reaction Monitoring and Metabolite Profiling (in vitro)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool for monitoring the synthesis of this compound and for identifying its metabolites in in vitro studies. The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of the target compound and related substances at very low concentrations in complex matrices. nih.gov
For reaction monitoring, LC-MS/MS can track the consumption of reactants and the formation of products and byproducts in real-time or through the analysis of aliquots from the reaction mixture. This provides valuable kinetic data and insights into the reaction mechanism.
In the context of in vitro metabolite profiling, liver S9 fractions or microsomes are commonly used to simulate metabolism. nih.gov These preparations contain a variety of metabolic enzymes that can transform the parent compound into one or more metabolites. nih.gov Following incubation of this compound with these fractions, the resulting mixture is analyzed by LC-MS/MS. The chromatographic separation, often on a reversed-phase column, separates the parent compound from its metabolites before they enter the mass spectrometer.
The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. springernature.com In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and reduces background noise. For structurally similar compounds like nicotine (B1678760) and its metabolites, which share the N-methylpyrrolidine core, LC-MS/MS methods have been well-established for their analysis in biological fluids like urine and plasma. springernature.comrestek.comphenomenex.comcriver.com These methods can be adapted for the analysis of this compound and its potential metabolites.
Table 2: Example LC-MS/MS Parameters for Analysis of a Related Compound (Nicotine) in a Biological Matrix
| Parameter | Condition |
| LC Column | C18 or Biphenyl, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over several minutes |
| Flow Rate | 0.3 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Specific to the analyte and its metabolites |
This table is based on established methods for nicotine and its metabolites and serves as a template for developing a method for this compound. restek.comphenomenex.com
Spectroscopic Methods for In Situ Reaction Analysis (e.g., IR, Raman)
In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are invaluable for real-time monitoring of chemical reactions. These methods provide molecular-level information about the reaction progress without the need for sampling, which can be disruptive to the reaction. mt.com
In situ FTIR spectroscopy can be used to follow the synthesis of this compound by monitoring the vibrational bands of functional groups involved in the reaction. mt.com The nitrile group (C≡N) has a characteristic sharp and intense absorption in the infrared spectrum, typically in the range of 2220-2260 cm⁻¹ for saturated nitriles. spectroscopyonline.com The appearance of this peak can be used to track the formation of the product. Similarly, the disappearance of reactant-specific peaks can also be monitored. By continuously collecting FTIR spectra during the reaction, a concentration profile versus time can be generated, which is useful for kinetic and mechanistic studies. youtube.com
Raman spectroscopy is another powerful vibrational spectroscopy technique that is complementary to FTIR. The nitrile stretching mode is also Raman active, appearing in a similar region of the spectrum (2100-2300 cm⁻¹). morressier.comresearchgate.net A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it well-suited for monitoring reactions in aqueous media. The intensity of the nitrile peak in the Raman spectrum is sensitive to its local environment, which can provide additional information about the reaction. morressier.com The nitrile group has been used as a Raman tag in cellular imaging due to its signal appearing in a "silent region" of the biological spectrum where there are few interfering signals. acs.org
Table 3: Characteristic Vibrational Frequencies for Functional Groups Relevant to this compound
| Functional Group | Technique | Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | IR | 2260 - 2240 |
| Nitrile (C≡N) | Raman | 2300 - 2100 |
| C-N Stretch | IR | 1250 - 1020 |
| C-H (Aliphatic) | IR | 2960 - 2850 |
This table provides typical wavenumber ranges for the key functional groups, which would be monitored during the synthesis of this compound. spectroscopyonline.comresearchgate.net
Hyperpolarization Techniques for Enhanced NMR Sensitivity (e.g., SABRE)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation of organic molecules. However, a major limitation of NMR is its inherent low sensitivity. Hyperpolarization techniques can dramatically increase the NMR signal, enabling faster data acquisition and the detection of low-concentration species. Signal Amplification by Reversible Exchange (SABRE) is a particularly promising hyperpolarization method for molecules containing N-heterocycles, such as the N-methylpyrrolidine ring in this compound. whiterose.ac.uknih.govrsc.org
SABRE utilizes a catalyst, typically an iridium complex, to transfer the spin order from parahydrogen (a spin isomer of H₂) to a substrate molecule. nih.govrsc.org This process leads to a massive enhancement of the NMR signals of the substrate, with signal gains of several orders of magnitude reported. whiterose.ac.uknih.gov The technique is non-hydrogenative, meaning the substrate is not chemically altered.
For this compound, the nitrogen atom of the pyrrolidine ring can reversibly bind to the SABRE catalyst, facilitating the transfer of hyperpolarization to the protons on the pyrrolidine ring and adjacent carbons. This would significantly enhance the signals in the ¹H and ¹³C NMR spectra, allowing for detailed structural analysis even with small amounts of the compound. The efficiency of SABRE is dependent on several factors, including the choice of catalyst, solvent, temperature, and the strength of the substrate-catalyst interaction. whiterose.ac.uk Recent advancements have expanded the scope of SABRE to include weakly binding N-heterocycles through the use of co-ligands. whiterose.ac.uknih.govrsc.org
Table 4: Potential Signal Enhancements for N-Heterocycles using SABRE
| Compound Type | Signal Enhancement (¹H NMR) |
| Pyridine (B92270) | Up to several hundred-fold |
| Quinoline | ~60-fold |
| Chloroquine | ~217-fold |
| Substituted Pyridines | Up to 1442-fold |
This table shows reported SABRE signal enhancements for various N-heterocyclic compounds, illustrating the potential for significant sensitivity gains for this compound. whiterose.ac.uknih.gov
Computational and Theoretical Studies on 3 1 Methylpyrrolidin 2 Yl Propanenitrile
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 3-(1-Methylpyrrolidin-2-yl)propanenitrile, these calculations, typically employing Density Functional Theory (DFT), would provide deep insights into its stability, reactivity, and spectroscopic characteristics.
DFT methods, with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*), would be used to perform geometry optimization, finding the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, QM calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions, such as the nitrogen of the nitrile group and the pyrrolidine (B122466) nitrogen, which are likely sites for electrophilic attack. Conversely, electron-deficient areas would be susceptible to nucleophilic attack. Other predictable properties include dipole moment, polarizability, and vibrational frequencies, which can be correlated with experimental infrared spectroscopy data.
Table 1: Predicted Quantum Mechanical Descriptors for this compound (Note: The following data is based on computational predictions from publicly accessible chemical databases and not from direct experimental or peer-reviewed study results.)
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₉H₁₆N₂ | - |
| Exact Mass | 152.1313 g/mol | Predicted |
| Topological Polar Surface Area | 27.6 Ų | Predicted |
| Number of Rotatable Bonds | 2 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
The flexibility of this compound, particularly around the rotatable bonds connecting the pyrrolidine ring and the propanenitrile chain, means it can adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations are the ideal tool to explore this conformational landscape.
An MD simulation would model the molecule, often solvated in a box of water molecules, over a period of time (from nanoseconds to microseconds), calculating the forces between atoms and their subsequent movements. This process generates a trajectory of the molecule's dynamic behavior, revealing which conformations are most stable and how the molecule transitions between them.
The simulation would require a force field, which is a set of parameters that defines the potential energy of the system. By analyzing the MD trajectory, researchers can identify dominant conformational clusters, calculate the root-mean-square deviation (RMSD) to understand structural stability, and analyze intramolecular hydrogen bonding and other non-covalent interactions that dictate the molecule's preferred shapes. This information is crucial for understanding how the molecule might fit into a biological target's binding site.
Docking and Molecular Modeling for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to hypothesize its interaction with potential protein targets.
This process involves placing the 3D structure of the ligand (this compound) into the binding site of a macromolecular target (e.g., an enzyme or receptor). A scoring function is then used to estimate the binding affinity, ranking different binding poses. Successful docking studies can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. These predictions can guide the design of new molecules with potentially improved affinity and selectivity.
For this compound, potential targets might be enzymes for which a nitrile-containing substrate is relevant. The results would be presented as a binding score (e.g., in kcal/mol) and a visual representation of the binding pose within the protein's active site.
Table 2: Hypothetical Docking Study Parameters (Note: This table illustrates the typical parameters for a docking study, as specific studies on this compound are not available.)
| Parameter | Example | Purpose |
| Target Protein | e.g., A specific hydrolase or receptor | The biological macromolecule of interest. |
| Docking Software | e.g., AutoDock, GOLD | The algorithm used to predict binding poses. |
| Binding Site Definition | Grid box centered on active site residues | Defines the search space for the ligand. |
| Scoring Function | e.g., Free Energy of Binding (ΔG) | Estimates the affinity between the ligand and protein. |
| Output | Binding energy (kcal/mol), RMSD, interaction map | Quantifies and describes the predicted interaction. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model entire reaction pathways, providing insights into reaction mechanisms that are difficult to obtain through experimental means alone. For this compound, this could involve modeling its synthesis or its metabolic degradation.
Using quantum mechanical methods, researchers can map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates. Crucially, this method allows for the calculation of the transition state structure—the highest energy point along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By analyzing the geometry and electronic structure of the transition state, researchers can understand the detailed mechanism of bond breaking and forming. This knowledge is invaluable for optimizing reaction conditions to improve yield or for predicting the metabolic fate of the compound in a biological system.
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery
The synthesis of complex organic molecules is a time-consuming process that often relies on established, multi-step routes. nih.gov Artificial intelligence (AI) and machine learning (ML) have emerged as revolutionary tools in chemistry, capable of predicting novel and efficient synthetic pathways. nih.govjetir.org These technologies analyze vast databases of chemical reactions to propose retrosynthetic disconnections that may not be intuitive to human chemists. researchgate.netmit.edu
Table 1: Potential Applications of AI/ML in the Synthesis of 3-(1-Methylpyrrolidin-2-yl)propanenitrile
| AI/ML Approach | Potential Application | Expected Outcome |
|---|---|---|
| Template-Based Retrosynthesis | Predicts reactions based on a library of known chemical transformations. acs.org | Identification of reliable and well-documented synthetic steps, improving yield and reproducibility. |
| Template-Free Retrosynthesis | Proposes novel bond disconnections without relying on predefined reaction rules. nih.gov | Discovery of innovative and potentially shorter synthetic routes that bypass traditional methods. |
| Reaction Outcome Prediction | Predicts the major product, byproducts, and yield of a given set of reactants and conditions. digitellinc.com | Optimization of reaction conditions to maximize the yield of the desired product and minimize impurities. |
Exploration of Novel Bioconjugation Strategies
Bioconjugation, the covalent linking of a small molecule to a biomolecule such as a protein or nucleic acid, is a cornerstone of modern chemical biology and drug development. nbinno.com The unique structure of this compound, particularly its pyrrolidine (B122466) core—a feature of many alkaloids—makes it an intriguing candidate for such strategies. nih.gov The nitrile group can be chemically transformed into other functionalities, such as a carboxylic acid or an amine, which are amenable to standard bioconjugation reactions. bohrium.comyoutube.com
Future research could focus on developing methods to attach this compound to antibodies, creating antibody-drug conjugates (ADCs), or to fluorescent dyes to create molecular probes for biological imaging. ku.edubiosyn.com "Click chemistry," known for its high efficiency and selectivity, offers a powerful toolkit for these modifications. nih.govku.edu For instance, the nitrile group could be reduced to a primary amine, which is then functionalized with an azide (B81097) or alkyne handle for subsequent copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. ku.edu Such bioconjugates could be used to study the biological interactions of the pyrrolidine scaffold or to deliver a therapeutic payload to specific cells. nih.gov
Table 2: Potential Bioconjugation Reactions for Functionalized this compound
| Precursor Functional Group | Bioconjugation Reaction | Resulting Linkage | Target on Biomolecule |
|---|---|---|---|
| Amine (from nitrile reduction) | Amide bond formation (with EDC/NHS) | Amide | Carboxylic acids (e.g., on Asp, Glu) |
| Carboxylic Acid (from nitrile hydrolysis) | Amide bond formation (with EDC/NHS) | Amide | Amines (e.g., on Lys) |
| Azide (introduced post-functionalization) | Azide-Alkyne Cycloaddition (CuAAC/SPAAC) | Triazole | Alkyne-modified amino acids |
Expansion into Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry investigates the non-covalent interactions between molecules, leading to the formation of large, ordered structures. The self-assembly of small molecules into functional materials is a rapidly growing field with applications in sensing, catalysis, and nanotechnology. Functionalized pyrrolidines have been shown to participate in self-assembly, forming oligomers and other complex architectures. lookchem.comnih.gov
The structure of this compound, with its potential for hydrogen bonding and dipole-dipole interactions, could be exploited to design novel self-assembling systems. By modifying the compound to introduce additional interacting groups, researchers could create pyrrolidine-based oligomers or foldamers with defined secondary structures. nih.gov Furthermore, the pyrrolidine ring can act as a guest molecule in host-guest chemistry. For example, macrocyclic hosts like cucurbiturils have been used for the selective separation of pyrrolidine and other cyclic compounds, suggesting that this compound could be incorporated into stimuli-responsive materials where its binding and release are controlled by a host molecule. acs.org
Development of Advanced Catalytic Systems for Transformations of the Compound
The chemical reactivity of this compound is dominated by its two key functional groups: the pyrrolidine ring and the nitrile group. nih.govorganic-chemistry.org Developing advanced catalytic systems to selectively transform these groups is a significant area for future research. The transformation of nitriles is a core field in organic chemistry, providing access to valuable compounds like amines, amides, and ketones. bohrium.com
Modern catalysis offers a plethora of options for these transformations under mild and selective conditions. bohrium.com For instance, heterogeneous catalysts, such as cobalt or silver nanoparticles, can be used for the selective hydrogenation of the nitrile to a primary amine or its hydration to an amide, respectively. researchgate.netacs.org Homogeneous catalysts based on transition metals like ruthenium or palladium are also highly effective for nitrile hydration. researchgate.net Beyond the nitrile group, catalytic C-H activation could be explored to functionalize the pyrrolidine ring itself, providing access to a wide array of novel derivatives that would be difficult to synthesize using traditional methods. organic-chemistry.org The development of stereoselective catalysts would be particularly valuable for modifying the compound while preserving the chirality of the pyrrolidine ring, which is often crucial for biological activity. acs.orgnih.gov
Table 3: Selected Catalytic Transformations for this compound
| Transformation | Catalyst Type | Potential Product |
|---|---|---|
| Nitrile Hydrogenation | Homogeneous (e.g., Co, Fe, Mn complexes) acs.org | 3-(1-Methylpyrrolidin-2-yl)propan-1-amine |
| Nitrile Hydration | Heterogeneous (e.g., Ag or Pd NPs) researchgate.net | 3-(1-Methylpyrrolidin-2-yl)propanamide |
| Nitrile Hydrolysis to Ketone | Homogeneous (e.g., Pd-catalyzed) bohrium.com | 1-(1-Methylpyrrolidin-2-yl)propan-2-one (with appropriate reaction partner) |
| Pyrrolidine C-H Functionalization | Homogeneous (e.g., Ni-catalyzed) organic-chemistry.org | Novel substituted pyrrolidine derivatives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1-Methylpyrrolidin-2-yl)propanenitrile, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethanol and piperidine at 0–5°C for 2 hours are effective for analogous nitrile derivatives (e.g., 3-oxo-3-pyrrolidin-1-yl-propionitrile) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature control to minimize side reactions, and catalytic use of bases like piperidine. Characterization via FT-IR and H/C NMR is critical to confirm purity and regioselectivity .
Q. How can X-ray crystallography and spectroscopic methods resolve the molecular geometry of this compound?
- Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and stereochemistry . For solution-phase analysis, H NMR can identify proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm), while C NMR confirms nitrile (C≡N) signals near 120 ppm .
Q. What safety protocols are essential when handling this compound in the lab?
- Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Nitriles can release toxic HCN vapors; work in a fume hood. Waste must be segregated and disposed via certified hazardous waste services. Emergency protocols include rinsing exposed areas with water and seeking medical attention .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what are the implications for coordination chemistry?
- Answer : The nitrile group acts as a weak field ligand, forming complexes with Ni(II), Cu(II), or Zn(II). For example, dithiocarbamate derivatives of similar nitriles exhibit square-planar (Ni) or tetrahedral (Zn) geometries, characterized by UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) . Such complexes are studied for catalytic or bioactive properties.
Q. What computational strategies can predict the electronic properties and reactivity of this compound?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~5 eV for nitriles), electrostatic potential maps (negative charge at N atoms), and reaction pathways for nucleophilic attacks. MD simulations assess solvent effects (e.g., polar aprotic solvents stabilize transition states) .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
- Answer : Systematic variation of parameters (e.g., solvent, catalyst loading) with Design of Experiments (DoE) can identify critical factors. Cross-validate NMR/XRD data with literature (e.g., compare torsion angles in crystal structures). If discrepancies persist, advanced techniques like High-Resolution Mass Spectrometry (HRMS) or N NMR may resolve ambiguities .
Q. What role does the pyrrolidine ring play in the compound’s stability under acidic/basic conditions?
- Answer : The tertiary amine in the pyrrolidine ring (pKa ~10.5) protonates under acidic conditions, forming a water-soluble salt. Under strong bases, the nitrile may hydrolyze to an amide (e.g., using HSO/HO at 80°C). Stability studies via TGA/DSC show decomposition above 200°C .
Methodological Considerations
- Data Collection : Use triplicate experiments for reproducibility.
- Instrumentation : Prioritize high-field NMR (≥400 MHz) and SXRD with synchrotron sources for ambiguous cases.
- References : Cite SHELX for crystallography , spectroscopic protocols from synthetic studies , and computational frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
